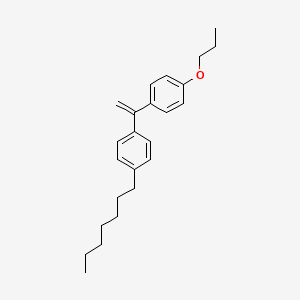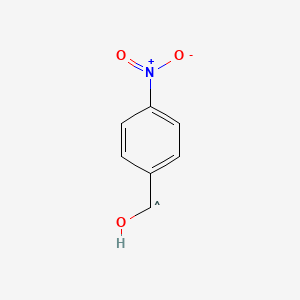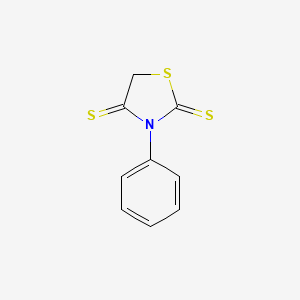
2,4-Thiazolidinedithione, 3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Thiazolidinedithione, 3-phenyl- is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedithione, 3-phenyl- typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. This reaction is often carried out in the presence of catalysts such as BF3 and p-toluenesulfonic acid (PTSA) to form thiazolidine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCRs) and green chemistry approaches to improve selectivity, purity, and yield. These methods often employ nano-catalysis and environmentally friendly solvents to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Thiazolidinedithione, 3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
2,4-Thiazolidinedithione, 3-phenyl- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new drugs and materials .
Biology: In biological research, 2,4-Thiazolidinedithione, 3-phenyl- is studied for its potential antimicrobial, antioxidant, and anti-inflammatory properties. It has shown promise in inhibiting the growth of various bacterial and fungal strains .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antihyperglycemic agent and its role in improving insulin resistance through PPAR-γ receptor activation .
Industry: In the industrial sector, 2,4-Thiazolidinedithione, 3-phenyl- is utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties .
Wirkmechanismus
The mechanism of action of 2,4-Thiazolidinedithione, 3-phenyl- involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the activation of PPAR-γ receptors, which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced blood glucose levels . Additionally, the compound’s antioxidant properties help in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolidine-3-thiones: These compounds share a similar thiazolidine ring structure and exhibit potent acetylcholinesterase inhibitory activity.
2,4-Disubstituted Thiazoles: These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness: 2,4-Thiazolidinedithione, 3-phenyl- stands out due to its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its pharmacological properties. Its ability to activate PPAR-γ receptors and exhibit antioxidant activity makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H7NS3 |
|---|---|
Molekulargewicht |
225.4 g/mol |
IUPAC-Name |
3-phenyl-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C9H7NS3/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
RZPPUTLHTBENAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=S)N(C(=S)S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


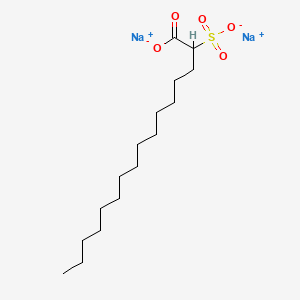

![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
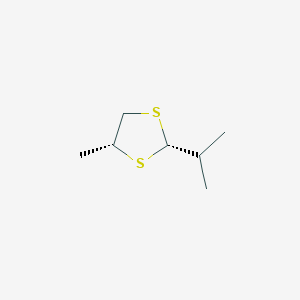

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
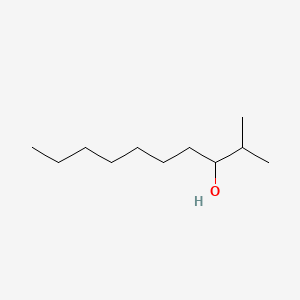
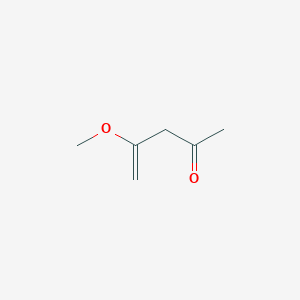
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
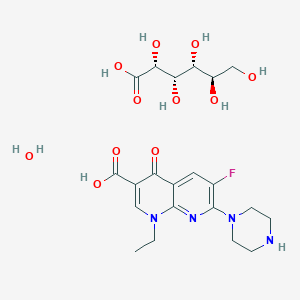
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
